molecular formula C15H12N2O B1372576 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 885276-91-5

3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B1372576
CAS No.: 885276-91-5
M. Wt: 236.27 g/mol
InChI Key: RWZCUFHLYCUUFM-UHFFFAOYSA-N
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Scientific Research Applications

3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

Mode of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde belongs, can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the compound’s potential for functionalization through radical reactions , it may interact with various biochemical pathways

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the future directions for “3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde” could involve further exploration of its potential applications in these areas.

Preparation Methods

The synthesis of 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with benzyl bromide, followed by formylation using Vilsmeier-Haack reagent . The reaction conditions typically include the use of an inert atmosphere and temperatures ranging from 0°C to 100°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

    2-Phenylimidazo[1,5-a]pyridine: Similar structure but with a phenyl group instead of a benzyl group.

    3-Methylimidazo[1,5-a]pyridine: Similar structure but with a methyl group instead of a benzyl group.

    3-Benzylimidazo[1,2-a]pyridine: Similar structure but with a different ring fusion pattern.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-benzylimidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-11-13-14-8-4-5-9-17(14)15(16-13)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZCUFHLYCUUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=C3N2C=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651611
Record name 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-91-5
Record name 3-Benzylimidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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